N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, forming the carboxamide linkage.
Introduction of the pyridin-4-ylmethyl group: This can be accomplished through nucleophilic substitution reactions, where the pyridin-4-ylmethyl group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of N-oxides or quaternary ammonium cations.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridin-4-yl group but lacks the cyclopropane and carboxamide functionalities.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the cyclopropane and carboxamide groups.
Uniqueness
N-{4-[(pyridin-4-yl)methyl]phenyl}cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, carboxamide group, and pyridin-4-ylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(14-3-4-14)18-15-5-1-12(2-6-15)11-13-7-9-17-10-8-13/h1-2,5-10,14H,3-4,11H2,(H,18,19) |
InChI Key |
SVZFSSZUXNCTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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